molecular formula C6H11NO B183710 (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 134575-13-6

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Cat. No.: B183710
CAS No.: 134575-13-6
M. Wt: 113.16 g/mol
InChI Key: YGYOQZPGFXHQMW-XEAPYIEGSA-N
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Description

(1R,5S,6R)-3-azabicyclo[310]hexan-6-ylmethanol is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional configuration, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of aziridines and iminoesters in a catalytic asymmetric [3+2] cycloaddition reaction. This reaction is facilitated by a copper(I) catalyst and a chiral ligand, which ensures high diastereoselectivity and enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of flow chemistry and continuous processing can be applied to scale up the synthesis. Flow technology enables precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is investigated for its role in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in various chemical reactions and interactions. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOQZPGFXHQMW-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577255, DTXSID401231753
Record name [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-13-6, 827599-22-4
Record name [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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